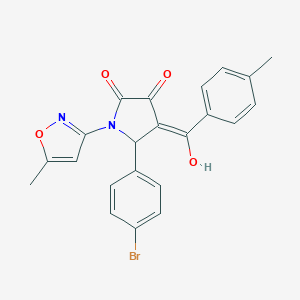![molecular formula C24H25ClN2O4 B265510 (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B265510.png)
(E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate, also known as CDP-840, is a compound that has been studied for its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate involves the inhibition of various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate also inhibits the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. Additionally, (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate has been shown to inhibit the activity of VEGFR-2, a receptor that is involved in angiogenesis.
Biochemical and Physiological Effects
(E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate also inhibits the migration and invasion of cancer cells. Furthermore, (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate has been shown to reduce the formation of new blood vessels, which is important in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its ability to inhibit angiogenesis. However, one limitation of using (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
For the study of (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate include further investigation of its potential use in the treatment of cancer and other diseases. Studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, studies could investigate the use of (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate in combination with other drugs to enhance its therapeutic effects. Finally, studies could investigate the potential use of (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate in the treatment of neurological disorders.
Synthesis Methods
(E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of 4-chloroaniline, 4-hydroxybenzaldehyde, and 4-prop-2-enoxyaniline as starting materials. The reaction is then catalyzed by a base and the resulting product is purified through recrystallization. The final product is obtained in the form of a white crystalline powder.
Scientific Research Applications
(E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. Studies have also shown that (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate can inhibit the growth of cancer cells and induce apoptosis. Furthermore, (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
properties
Product Name |
(E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate |
|---|---|
Molecular Formula |
C24H25ClN2O4 |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25ClN2O4/c1-4-15-31-19-11-7-16(8-12-19)21-20(22(28)17-5-9-18(25)10-6-17)23(29)24(30)27(21)14-13-26(2)3/h4-12,21,28H,1,13-15H2,2-3H3/b22-20+ |
InChI Key |
MJCLKYXWVGEFHZ-LSDHQDQOSA-N |
Isomeric SMILES |
C[NH+](C)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Canonical SMILES |
C[NH+](C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)[O-])C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265427.png)
![(E)-{4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265430.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265431.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265438.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265441.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265448.png)



![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265465.png)
![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265466.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265467.png)

